4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde
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Overview
Description
4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde is an organic compound characterized by the presence of formyl groups attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might interact with components of these devices.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of optoelectronic devices , indicating that this compound might interact with its targets to alter their electronic properties.
Result of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might have an impact on the electronic properties of these devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde typically involves the reaction of 4-formylphenylboronic acid with appropriate reagents under controlled conditions. The process may include steps such as acetalization, Grignard reaction, and hydrolysis . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzaldehyde derivatives.
Scientific Research Applications
4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of covalent organic frameworks.
Biology: Investigated for its potential role in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde is unique due to its specific structural features, including the presence of formyl groups and dihexoxyphenyl substituents
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O4/c1-3-5-7-9-19-35-31-21-30(28-17-13-26(24-34)14-18-28)32(36-20-10-8-6-4-2)22-29(31)27-15-11-25(23-33)12-16-27/h11-18,21-24H,3-10,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAMUCDDXSYBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCC)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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